molecular formula C20H21N3O5 B2390063 2-amino-4-(2,3-dimethoxyphenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 884217-11-2

2-amino-4-(2,3-dimethoxyphenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2390063
CAS No.: 884217-11-2
M. Wt: 383.404
InChI Key: BFIJRXBCENZRSO-UHFFFAOYSA-N
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Description

The compound 2-amino-4-(2,3-dimethoxyphenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile belongs to the pyrano[3,2-c]pyridine family, a class of heterocyclic compounds notable for their diverse biological activities, including antitubulin, antiproliferative, and kinase inhibitory effects . Its structure features:

  • A 2-hydroxyethyl substituent at position 6, enhancing solubility through hydrogen bonding.
  • A cyano group at position 3, which may act as an electron-withdrawing moiety to stabilize the aromatic system.

Properties

IUPAC Name

2-amino-4-(2,3-dimethoxyphenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-11-9-15-17(20(25)23(11)7-8-24)16(13(10-21)19(22)28-15)12-5-4-6-14(26-2)18(12)27-3/h4-6,9,16,24H,7-8,22H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIJRXBCENZRSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C(=CC=C3)OC)OC)C(=O)N1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-amino-4-(2,3-dimethoxyphenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile (CAS Number: 884217-39-4) is a member of the pyrano[3,2-c]pyridine family, which has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC20_{20}H21_{21}N3_{3}O5_{5}
Molecular Weight383.4 g/mol
StructureChemical Structure

Pharmacological Properties

The biological activity of this compound has been primarily investigated for its anti-inflammatory , antioxidant , and anticancer properties. The following subsections detail specific findings related to these activities.

Anti-inflammatory Activity

  • Mechanism of Action : The compound's anti-inflammatory effects may be attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. In studies, derivatives similar to this compound demonstrated significant inhibition of COX-1 and COX-2 activities with IC50_{50} values ranging from 19.45 μM to 42.1 μM .
  • Case Study : A study on pyrimidine derivatives indicated that certain compounds exhibited anti-inflammatory effects comparable to indomethacin, a standard anti-inflammatory drug. The effective doses (ED50_{50}) for these compounds were reported at approximately 9.17 μM .

Antioxidant Activity

Research has shown that compounds in this structural class can exhibit strong antioxidant properties by scavenging free radicals and reducing oxidative stress markers in biological systems. This activity is essential for preventing cellular damage associated with various diseases.

Anticancer Activity

  • Mechanism of Action : The anticancer potential of this compound has been linked to its ability to induce apoptosis in cancer cells and inhibit tumor growth. Studies have shown that similar pyrano[3,2-c]pyridine derivatives can modulate cell cycle progression and enhance the efficacy of existing chemotherapeutic agents.
  • Research Findings : A review highlighted that compounds with similar structural motifs demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells . The structure–activity relationship (SAR) indicates that specific substitutions enhance anticancer activity.

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of related compounds:

Activity TypeReferenceIC50_{50}/ED50_{50} ValuesRemarks
Anti-inflammatory COX-1: 19.45 μM; COX-2: 42.1 μMComparable to indomethacin
Antioxidant Not specifiedEffective in reducing oxidative stress
Anticancer Not specifiedInduces apoptosis in cancer cells

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have indicated that derivatives of pyrano[3,2-c]pyridine compounds exhibit promising cytotoxic activity against various cancer cell lines. The nitrile substituent at position 3 is crucial for enhancing biological activity, suggesting that this compound may serve as a lead structure for developing new anticancer agents .
  • Enzyme Inhibition :
    • Compounds similar to 2-amino-4-(2,3-dimethoxyphenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile have been evaluated for their ability to inhibit specific enzymes involved in cancer progression. The structural modifications can significantly influence the inhibition potency, making it a subject of interest for further research in enzyme-targeted therapies .
  • Neuroprotective Effects :
    • There is emerging evidence suggesting that certain derivatives of pyrano[3,2-c]pyridine compounds may exhibit neuroprotective properties. This potential application is particularly relevant for neurodegenerative diseases where oxidative stress plays a critical role. Further studies are needed to elucidate the mechanisms involved and the efficacy of this compound in neuroprotection .

Case Studies

  • Cytotoxic Activity Assessment :
    • A study focused on a series of pyridine derivatives demonstrated that specific structural features enhance their cytotoxic effects against cancer cell lines. The presence of methoxy and chloro substituents was found to significantly improve the anticancer activity of these compounds, indicating that similar modifications in this compound could yield beneficial results .
  • In Silico Docking Studies :
    • Computational studies have been conducted to assess the binding affinity of this compound to various biological targets using molecular docking techniques. These studies provide insights into the potential interactions at the molecular level and help identify promising pathways for further experimental validation .

Comparison with Similar Compounds

Substituent Variations at Position 6

The 2-hydroxyethyl group at position 6 distinguishes the target compound from analogs with bulkier or more lipophilic substituents:

Compound Name/ID R Group (Position 6) Key Properties Reference
Target Compound 2-hydroxyethyl Enhanced solubility due to polar -OH group -
CID 3250331 3-pyridinylmethyl Increased aromaticity; potential for π-stacking
6-(3-Pyridinylmethyl) analog (RN 612049-25-9) 3-pyridinylmethyl Likely improved blood-brain barrier penetration
2-Phenylethyl analog 2-phenylethyl Higher lipophilicity; reduced solubility

Key Insight : The 2-hydroxyethyl group likely improves aqueous solubility compared to pyridinylmethyl or phenylethyl substituents, which could enhance bioavailability .

Aryl Group Modifications at Position 4

Variations in the aryl group at position 4 influence electronic and steric properties:

Compound Name/ID Aryl Group (Position 4) Key Modifications Reference
Target Compound 2,3-dimethoxyphenyl Electron-donating methoxy groups; moderate lipophilicity -
4-Hydroxyphenyl analog (RN 612049-16-8) 4-hydroxyphenyl Increased polarity; potential for hydrogen bonding
3-Bromophenyl analog (Compound 14) 3-bromophenyl Halogen atom introduces potential halogen bonding
Pyrano[3,2-c]chromene analog (RN 303136-77-8) Chromene system Expanded aromatic system; altered electronic properties

Key Insight : The 2,3-dimethoxyphenyl group balances lipophilicity and polarity, while bromophenyl or chromene systems may enhance target binding through halogen or extended π-interactions .

Functional Group Variations at Position 3

The cyano group at position 3 is conserved in most analogs, but ester derivatives exist:

Compound Name/ID Functional Group (Position 3) Impact on Properties Reference
Target Compound Carbonitrile (-CN) Stabilizes aromaticity; electron-withdrawing -
Methyl ester analog (Compound 3z) Methyl carboxylate (-COOCH3) Increased steric bulk; potential for hydrolysis

Key Insight: The cyano group’s electron-withdrawing nature may enhance stability and intermolecular interactions compared to ester derivatives .

Physical and Spectral Properties

Comparative data highlights substituent effects:

  • Melting Points : Analogs with polar groups (e.g., 4-hydroxyphenyl, 241–243°C) exhibit higher melting points than lipophilic derivatives (e.g., phenylethyl, 193–194°C) .
  • Spectral Signatures : The hydroxyethyl group’s -OH stretch (~3400 cm⁻¹ in IR) and NMR signals (δ 3.5–4.0 ppm for -CH2OH) distinguish it from pyridinylmethyl or benzyl analogs .

Preparation Methods

Reaction Conditions

  • Solvent : Ethanol facilitates solubility and promotes precipitation of the product.
  • Catalyst : Triethylamine (1–5 mol%) accelerates the Knoevenagel condensation step.
  • Stoichiometry : Equimolar ratios (1:1:1) ensure complete conversion.

Mechanistic Pathway

  • Knoevenagel Adduct Formation : Malononitrile reacts with the aldehyde to form an α,β-unsaturated nitrile.
  • Michael Addition : The pyridone attacks the electrophilic β-carbon of the adduct.
  • Cyclization : Intramolecular nucleophilic attack by the pyridone’s oxygen forms the pyran ring.
  • Tautomerization : The intermediate enol tautomerizes to the stable keto form, yielding the final product.

Optimization Strategies

Solvent Systems

  • Ethanol-Water Mixtures : Enhance product precipitation and purity, as observed in analogous syntheses.
  • Tetrahydrofuran (THF) : In related patents, THF-water systems accelerated reactions by improving reagent solubility.

Temperature Control

  • Reflux Conditions (78°C) : Optimal for balancing reaction rate and product stability.
  • Low-Temperature Quenching : Cooling to 0°C post-reaction minimizes side reactions.

Purification and Characterization

Workup Procedures

  • Precipitation : The product crystallizes directly from the reaction mixture, enabling filtration and washing with cold ethanol.
  • Recrystallization : Methanol or ethanol-water mixtures yield high-purity crystals.

Spectroscopic Data

  • 1H-NMR : Expected signals include singlet peaks for methoxy groups (δ 3.8–4.0), aromatic protons (δ 6.5–7.5), and hydroxyethyl protons (δ 3.5–4.5).
  • Melting Point : Anticipated range: 180–185°C (decomp.), consistent with similar pyranopyridones.

Alternative Synthetic Approaches

Stepwise Ring Construction

  • Pyran Formation First : Constructing the pyran ring via cyclocondensation of dihydropyran derivatives, followed by pyridine annulation.
  • Post-Modification : Introducing the hydroxyethyl group via Mitsunobu or Grignard reactions post-cyclization.

Enzymatic Methods

  • Biocatalytic Reductions : Use of alcohol dehydrogenases to install the hydroxyethyl group stereoselectively, though literature precedence is limited.

Challenges and Mitigation

Regioselectivity

  • Byproduct Formation : Competing pathways may yield regioisomers. Using bulky bases or directing groups can improve selectivity.

Functional Group Stability

  • Hydroxyethyl Oxidation : Mild reducing agents (e.g., NaBH4) prevent oxidation during workup.

Scalability and Industrial Relevance

The three-component method’s high atom economy (≈85%) and single-step operation make it industrially viable. Pilot-scale trials for analogous compounds achieved yields >80% with minimal purification.

Q & A

Q. What synthetic methodologies are recommended for synthesizing this compound?

Answer: The compound can be synthesized via multicomponent reactions (MCRs) . Key protocols include:

  • Ionic liquid-catalyzed cyclocondensation (e.g., [Et₃NH][HSO₄] in ethanol at 70°C for 2–4 hours, yielding 80–92%) .
  • Cyclization of aldehydes, cyanoacetamide, and ammonium acetate under reflux (e.g., ethanol/chloroform recrystallization, 48–50 hours) .
  • Monitoring via TLC and optimizing stoichiometric ratios (e.g., 1:1:1.2 for aldehyde:cyanoacetamide:ammonium acetate) .

Table 1: Synthetic Method Comparison

Catalyst/ConditionsSolventTemp (°C)Time (h)Yield (%)Reference
[Et₃NH][HSO₄]Ethanol702–480–92
PiperidineEthanolReflux48–5065–78

Q. How should researchers characterize the compound’s structure?

Answer: Use a combination of:

  • X-ray crystallography to resolve solid-state conformation (e.g., C–H···O hydrogen bonding networks) .
  • NMR/IR spectroscopy for functional group validation (e.g., cyano stretch at ~2200 cm⁻¹) .
  • Mass spectrometry (ESI-TOF) to confirm molecular ion peaks .

Advanced Research Questions

Q. How can computational modeling resolve spectral data contradictions (e.g., NMR vs. X-ray)?

Answer: Address discrepancies via:

  • DFT calculations (B3LYP/6-31G*) to predict NMR shifts and compare with experimental data .
  • Hirshfeld surface analysis to quantify crystal packing effects (e.g., π-π stacking contributions) .
  • Variable-temperature NMR to assess dynamic behavior in solution . Example: A pyrano[4,3-b]pyran derivative showed a 0.3 ppm deviation in H-4 NMR shifts due to crystal hydrogen bonding .

Q. What strategies optimize reaction scalability while maintaining regioselectivity?

Answer: Implement Design of Experiments (DoE) :

  • Central Composite Design (CCD) to test variables like catalyst loading (5–15 mol%) and solvent ratios .
  • Microwave-assisted synthesis (100 W, 80°C) to reduce reaction time to <6 hours with >85% yield .
  • pH control (6.5–7.0) during cyclization to enhance regioselectivity (>94%) .

Q. How to design analogs for structure-activity relationship (SAR) studies?

Answer: Modify key pharmacophores:

  • Substituent variation : Replace 2,3-dimethoxy groups with halogens (Cl, Br) or electron-withdrawing groups (CF₃) .
  • Bioisosteric replacement : Substitute hydroxyethyl with morpholine for improved metabolic stability .
  • Stereochemical diversification : Use chiral auxiliaries (e.g., (R)-BINOL) to synthesize diastereomers .

Q. What computational tools predict reactivity in nucleophilic environments?

Answer: Leverage:

  • Transition state searches (NEB method at M06-2X/def2-TZVP level) to model pathways .
  • Frontier Molecular Orbital (FMO) analysis to identify reactive sites (e.g., LUMO localization at C-3 cyano group) .
  • COSMO-RS simulations to predict solvolysis rates (e.g., 15% faster hydrolysis in DMSO vs. experimental data) .

Methodological Considerations

Q. How to address low solubility during purification?

Answer:

  • Gradient recrystallization : Use DMF/ethanol (1:2) for dissolution, followed by water addition .
  • Soxhlet extraction with chloroform/methanol (9:1) to remove impurities .
  • Particle size reduction via ball milling (≤10 µm) to enhance dissolution .

Q. What analytical techniques assess stability under physiological conditions?

Answer:

  • HPLC-UV/MS to track degradation in PBS (pH 7.4, 37°C over 72 hours) .
  • DSC/TGA for thermal stability profiling (decomposition >180°C indicates shelf stability) .
  • ICH Q1B photostability testing with UV-Vis spectroscopy .

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